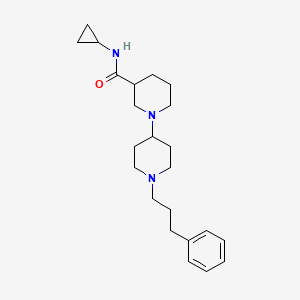
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound is able to increase the levels of GABA in the brain, which can have a calming effect on the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound is able to increase the levels of GABA in the brain, which can have a calming effect on the central nervous system. This can lead to a reduction in seizure activity in patients with epilepsy and can also be beneficial in the treatment of addiction and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is that it is a highly potent and selective inhibitor of GABA aminotransferase. This makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain studies.
Orientations Futures
There are many potential future directions for research on N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models, which suggests that it may be a promising treatment option for addiction in humans. Another area of interest is the potential use of this compound in the treatment of anxiety disorders. Research has shown that increasing GABA levels in the brain can have a calming effect on the central nervous system, which may be beneficial in the treatment of anxiety.
Méthodes De Synthèse
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process starting with the reaction of 3-phenylpropylamine with cyclopropanecarboxylic acid followed by the formation of the bipiperidine ring system through a cyclization reaction. The final step involves the addition of a carboxamide group to the piperidine ring.
Applications De Recherche Scientifique
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as epilepsy, addiction, and anxiety. Research has shown that this compound is able to increase the levels of GABA in the brain, which can have a calming effect on the central nervous system.
Propriétés
IUPAC Name |
N-cyclopropyl-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c27-23(24-21-10-11-21)20-9-5-15-26(18-20)22-12-16-25(17-13-22)14-4-8-19-6-2-1-3-7-19/h1-3,6-7,20-22H,4-5,8-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRHFEIHZBEDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCCC3=CC=CC=C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6085197.png)

![5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6085209.png)
![5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6085211.png)

![N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6085240.png)
![2-(benzylthio)-N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6085251.png)
![2-(4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B6085259.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085268.png)
![2-[4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085284.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3-pyridinyl)propanamide](/img/structure/B6085291.png)
![6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6085298.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B6085306.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6085308.png)